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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and assignment of *H and
13C Nuclear Magnetic Resonance (NMR) spectra for 3-anilino-1-propanol. The presented
data, based on predicted values, serves as a valuable reference for the characterization of this
compound and related structures in research and drug development settings. The experimental
workflow and molecular structure with atom numbering for spectral assignment are visualized
to facilitate understanding.

Introduction

3-Anilino-1-propanol is a chemical compound containing an aniline moiety and a propanol
chain. As a versatile synthetic intermediate, it finds applications in the synthesis of various
biologically active molecules and materials. Unambiguous structural confirmation and purity
assessment are critical in these applications, for which NMR spectroscopy is the most powerful
analytical technique. This note details the complete assignment of the *H and 3C NMR spectra
of 3-anilino-1-propanol.

Data Presentation

The predicted *H and 3C NMR spectral data for 3-anilino-1-propanol are summarized in the
tables below. These tables provide a clear and structured overview of the chemical shifts (d),
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multiplicities, coupling constants (J), and assignments for each signal.

Table 1: 1H NMR Spectral Data of 3-Anilino-1-propanol (Predicted)

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

7.18 t 2H H-3', H-5'
6.75 t 1H H-4'

6.65 d 2H H-2', H-6'
3.75 t 2H H-1

3.30 t 2H H-3

1.85 p 2H H-2

~3.5 (broad) s 2H -NH, -OH

Solvent: CDCIs, Reference: TMS at 0.00 ppm. Multiplicities: s = singlet, d = doublet, t = triplet, p
= pentet.

Table 2: 13C NMR Spectral Data of 3-Anilino-1-propanol (Predicted)

Chemical Shift (6, ppm) Assignment
148.2 Cc-1

129.3 C-3, C-5
117.5 c-4

112.9 Cc-2', C-6'
61.5 C-1

43.8 C-3

31.2 C-2
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Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Experimental Protocols

The following protocols describe the general procedure for preparing a sample of 3-anilino-1-
propanol and acquiring its *H and 3C NMR spectra.

Sample Preparation

o Weighing the Sample: Accurately weigh approximately 10-20 mg of 3-anilino-1-propanol for
1H NMR and 50-100 mg for 3C NMR.

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., Chloroform-d, CDCIs).

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0.00 ppm).

NMR Data Acquisition

 Instrumentation: The spectra can be recorded on a standard NMR spectrometer (e.g., 400
MHz or 500 MHz).

e 1H NMR Parameters:
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 16-64 scans are typically sufficient.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

e 13C NMR Parameters:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1268279?utm_src=pdf-body
https://www.benchchem.com/product/b1268279?utm_src=pdf-body
https://www.benchchem.com/product/b1268279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[e]

Pulse Sequence: Proton-decoupled pulse sequence.

o

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due
to the low natural abundance of 13C.

o

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: A sweep width of 0 to 200 ppm is standard.

e Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of 3-
anilino-1-propanol for spectral assignment.
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Caption: Experimental workflow for NMR analysis.
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Caption: Molecular structure of 3-anilino-1-propanol.

 To cite this document: BenchChem. [Application Note: *H and 3C NMR Spectral Assignment
of 3-Anilino-1-propanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268279#h-and-c-nmr-spectral-assignment-of-3-
anilino-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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